molecular formula C28H42O2 B1200428 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol CAS No. 6390-69-8

3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol

Cat. No. B1200428
CAS RN: 6390-69-8
M. Wt: 410.6 g/mol
InChI Key: GDGDLBOVIAWEAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sterically congested compounds provides insights into the challenges and methodologies that might be relevant for 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol. For instance, the preparation of sterically congested cycloalkenes involved complex reactions and showed the importance of controlling the steric hindrance in synthesis processes (Ishii et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds with bulky substituents, such as tetra-tert-butyl derivatives, often exhibits significant distortion due to steric effects. For example, the molecular structure of tetra-tert-butyldiphosphine revealed an extremely distorted, sterically crowded molecule, which is crucial for understanding the structural properties and reactivity of this compound (Hinchley et al., 2004).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be inferred from studies on similar bulky organic compounds. For example, the reaction of 3,5-di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice, demonstrated the impact of tert-butyl groups on the metabolism and chemical reactivity of such compounds (Douch & Smith, 1971).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Steric hindrance from the tert-butyl groups affects these properties significantly. The preparation and characterization of similar compounds highlight the role of molecular structure in determining physical properties (Yüksek & Gürsoy Kol, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound are markedly influenced by its sterically hindered structure. The study on the synthesis and properties of sterically congested cycloalkenes provided valuable insights into the chemical behavior of such compounds, demonstrating how steric effects can influence chemical reactivity and stability (Ishii et al., 2000).

Scientific Research Applications

  • Häfelinger and Beyer (1980) discussed the synthesis of 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol through Friedel-Crafts alkylation, highlighting its selective formation among other possible derivatives. This study provides foundational knowledge about the compound's synthesis process (Häfelinger & Beyer, 1980).

  • Lucarini et al. (2001) conducted thermochemical and kinetic studies on a similar bisphenol antioxidant, providing insights into its reactivity and potential as an antioxidant. Although the compound studied is slightly different, this research may offer relevant information about the properties of this compound in similar contexts (Lucarini et al., 2001).

  • Türk and Çimen (2005) explored the oxidation of 2,6-di-tert-butylphenol to form 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, another closely related compound. This study could be relevant for understanding the oxidative behavior of this compound (Türk & Çimen, 2005).

  • Tian (2008) described the synthesis of a phosphorochlorodite derivative from this compound under ultrasound irradiation. This research might be significant for understanding the compound's utility in synthesizing other complex molecules (Tian, 2008).

  • Corey et al. (2010) discussed the use of a related compound, 2,2'-dibromo-4,4'-tert-butylbiphenyl, in forming organometallic compounds. This research could offer insights into the potential applications of this compound in the field of organometallic chemistry (Corey et al., 2010).

  • Šimčík et al. (2022) reported a rare case of intoxication by a similar compound, indicating the need for careful handling and potential toxicological considerations (Šimčík, Voříšek, & Jakl, 2022).

Safety and Hazards

The compound may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGDLBOVIAWEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884292
Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
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Molecular Weight

410.6 g/mol
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CAS RN

6390-69-8
Record name 3,3′,5,5′-Tetrakis(1,1-dimethylethyl)[1,1′-biphenyl]-2,2′-diol
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Record name 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl
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Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
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Record name 3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diol
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Record name 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol
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Record name 4,4',6,6'-TETRA-TERT-BUTYL-2,2'-BIPHENYLDIOL
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Synthesis routes and methods I

Procedure details

A mixture of 24 g (0.1 mol) of 3,3',5,5'-tetramethyldipheno-4,4'-quinone obtained in Example 2 and 52 g (0.25 mol) of 2,4-di-t-butylphenol was boiled in 150 ml of water for 4 hours. The reaction mixture was filtered and dried. Formation of 2,2',6,6'-tetramethyl-4,4'-biphenol and 4,4',6,6'-tetra-t-butyl-2,2'-biphenol was confirmed by GPC and liquid chromatography. 20 g of pure 4,4',6,6'-tetra-t-butyl-2,2'-biphenol were isolated by extraction of hot isooctane and washing by methanol.
[Compound]
Name
3,3',5,5'-tetramethyldipheno-4,4'-quinone
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 g (1 mole) of sodium hydroxide are dissolved in 170 ml of water which contains 1 g of sodium lauryl sulfate. With stirring, the solution is heated to 80° and then 103 g (0.5 mole) of 2,4-di-tert-butylphenol are added. Then 31 ml of a 30% solution of hydrogen peroxide are added dropwise in the course of 2 hours. After the reaction mixture has cooled, the product is isolated by filtration and washed with water and dried, affording 100.5 g (98% of theory) of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl with a melting point of 190°-195° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol interact with organolanthanoid compounds, and what is the significance of this interaction?

A1: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol acts as a chelating ligand, meaning it can bind to a metal center through two donor atoms. [] In the provided research, it specifically interacts with lanthanum alkyl complexes, replacing existing ligands and forming a stable, monomeric chelate complex. [] This is significant because it demonstrates the ability of this diol to create a specific, controlled ligand environment around the lanthanum center. This control over the coordination sphere is crucial in organometallic chemistry as it can directly influence the reactivity and catalytic properties of the resulting complexes.

Q2: What structural features of 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol make it suitable for use as a ligand in organometallic chemistry?

A2: 3,3′,5,5′-Tetra-tert-butylbiphenyl-2,2′-diol possesses several structural features that make it a desirable ligand in organometallic chemistry:

  • Chelating Ability: The two hydroxyl groups on the biphenyl backbone are ideally positioned to act as donor atoms, allowing the molecule to chelate to metal centers. [] This chelation enhances the stability of the resulting complexes.
  • Steric Bulk: The four bulky tert-butyl groups provide steric hindrance around the metal center. [] This bulk can prevent unwanted side reactions and control the approach of other reagents, leading to enhanced selectivity in catalytic applications.

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